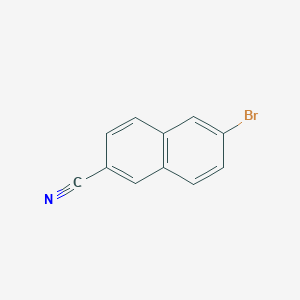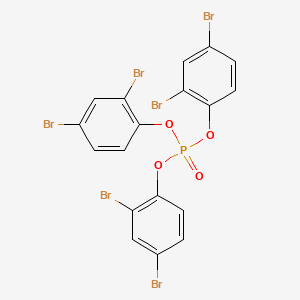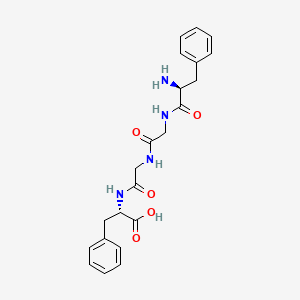
双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two 4-methoxyphenyl groups attached to a tetramethyldisilane backbone
科学研究应用
Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of silicon-based materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 4-methoxyphenylmagnesium bromide with tetramethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Methoxyphenylmagnesium bromide+Tetramethyldisilane→Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the 4-methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Compounds with different functional groups replacing the 4-methoxyphenyl groups.
作用机制
The mechanism of action of Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon centers. The compound can interact with molecular targets through the formation of silicon-oxygen or silicon-carbon bonds, influencing the pathways involved in these reactions.
相似化合物的比较
Bis(4-methoxyphenyl)disulfide: Similar in structure but contains sulfur atoms instead of silicon.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Contains nitrogen and naphthalene moieties, used in different applications.
Uniqueness: Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is unique due to its silicon-based structure, which imparts distinct chemical properties compared to sulfur or nitrogen analogs. Its ability to form stable silicon-oxygen and silicon-carbon bonds makes it valuable in various chemical and industrial applications.
属性
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAKTCFCSXCPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564816 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-50-3 |
Source


|
| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














